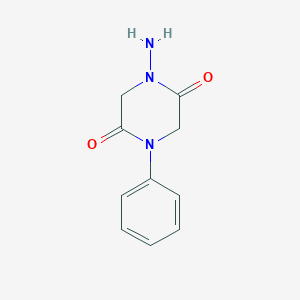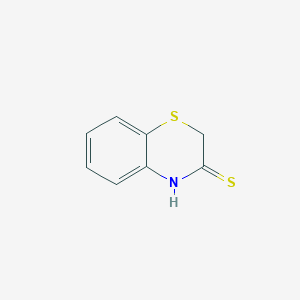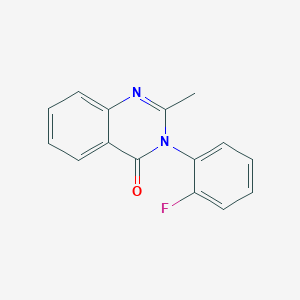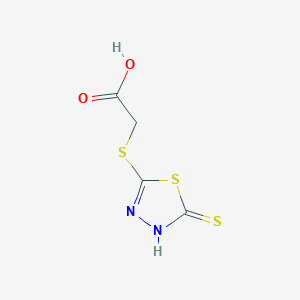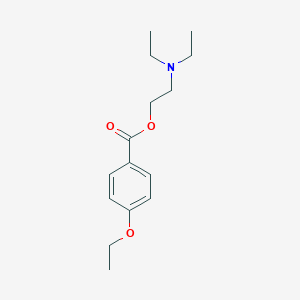
Parethoxycaine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Parethoxycaine is a local anesthetic that is commonly used in scientific research. It is a derivative of procaine and has been found to have a similar mechanism of action. Parethoxycaine has been used in various studies to investigate its biochemical and physiological effects, as well as its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Micelle Formation and Efficiency
- Parethoxycaine, specifically 4-alkoxybenzoic-diethylaminoethylester-HCl, demonstrates the "cut-off" effect in therapeutic substances, where higher homologues show reduced efficiency due to micellisation and aggregation in aqueous solutions. This affects the diffusion of higher homologues on pain receptors, reducing their efficiency. Addition of urea can alter this effect (Eckert & Wachtel, 1983).
Ethnopharmacological Trends
- While not directly focusing on parethoxycaine, studies in ethnopharmacology, where plants and plant extracts are used for treating diseases, provide a broader context for understanding how compounds like parethoxycaine may be approached in traditional and modern medicinal practices. This field emphasizes the importance of natural product prototypes in drug development (Gilani & Atta-ur-rahman, 2005).
Cytochrome P4502D6 and Metabolism
- Cytochrome P4502D6 plays a significant role in the metabolism of paroxetine, a compound related to parethoxycaine. Understanding the metabolic pathways of similar compounds can provide insights into the metabolic behavior of parethoxycaine in human liver microsomes (Bloomer et al., 1992).
Comparative Studies with Other Drugs
- Comparative studies of paroxetine (related to parethoxycaine) with other drugs like imipramine and placebo in treating depression can offer insights into how parethoxycaine might perform in similar clinical scenarios. These studies emphasize the importance of evaluating new compounds against existing treatments (Feighner & Boyer, 1989).
Propiedades
Número CAS |
94-23-5 |
|---|---|
Nombre del producto |
Parethoxycaine |
Fórmula molecular |
C15H23NO3 |
Peso molecular |
265.35 g/mol |
Nombre IUPAC |
2-(diethylamino)ethyl 4-ethoxybenzoate |
InChI |
InChI=1S/C15H23NO3/c1-4-16(5-2)11-12-19-15(17)13-7-9-14(10-8-13)18-6-3/h7-10H,4-6,11-12H2,1-3H3 |
Clave InChI |
OWWVHQUOYSPNNE-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)OCC |
SMILES canónico |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)OCC |
melting_point |
173.0 °C |
Otros números CAS |
94-23-5 |
Solubilidad |
0.00 M |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(2,4-dimethoxyphenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B184604.png)


